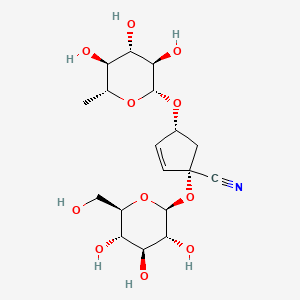
Passibiflorin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Passibiflorin is a cyclopentenoid cyanohydrin glycoside from Passiflora biflora.
Applications De Recherche Scientifique
Chemical Properties and Sources
Passibiflorin is classified as a cyclopentenoid cyanogenic glycoside. It is primarily isolated from the fruits and leaves of various species within the Passiflora genus, commonly known as passionflowers. The chemical structure of this compound contributes to its biological activities, making it a subject of interest in medicinal chemistry.
Pharmacological Applications
- Antioxidant Activity
- Anti-inflammatory Effects
-
Neuroprotective Potential
- Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis has been highlighted in various studies .
- Antimicrobial Activity
Case Study 1: Antioxidant Properties
A study conducted on the antioxidant capacity of extracts containing this compound revealed that it significantly reduced lipid peroxidation in vitro. The findings suggest that incorporating this compound-rich extracts into dietary supplements could enhance health by mitigating oxidative damage .
Case Study 2: Anti-inflammatory Effects
In an experimental model of arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain compared to control groups. This study underscores its potential as a therapeutic agent for inflammatory conditions .
Case Study 3: Neuroprotection
Research investigating the effects of this compound on neuronal cultures exposed to neurotoxic agents indicated that treatment with this compound led to increased cell viability and reduced markers of oxidative stress. These results support its potential use in neuroprotective therapies .
Data Table: Summary of Applications
Propriétés
Numéro CAS |
97564-61-9 |
|---|---|
Formule moléculaire |
C18H27NO11 |
Poids moléculaire |
433.41 |
Nom IUPAC |
2-Cyclopentene-1-carbonitrile, 4-((6-deoxy-beta-D-gulopyranosyl)oxy)-1-(beta-D-glucopyranosyloxy)-, (1S-cis)- |
InChI |
InChI=1S/C18H27NO11/c1-7-10(21)12(23)14(25)16(27-7)28-8-2-3-18(4-8,6-19)30-17-15(26)13(24)11(22)9(5-20)29-17/h2-3,7-17,20-26H,4-5H2,1H3/t7-,8-,9-,10+,11-,12-,13+,14-,15-,16+,17+,18-/m1/s1 |
Clé InChI |
WSDAOKMCDDRLAL-KQQGMHPASA-N |
SMILES |
N#C[C@@]1(O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)C=C[C@@H](O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](C)O3)O)O)O)C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Passibiflorin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















